molecular formula C26H24N2O6S B2999055 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate CAS No. 851093-36-2

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

Cat. No. B2999055
CAS RN: 851093-36-2
M. Wt: 492.55
InChI Key: JZDGYDUKGCGABE-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . This structure is often found in various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituents attached to it. Pyrazole rings can participate in a variety of chemical reactions, and the specific reactions would depend on the exact structure and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as melting point, solubility, and stability could be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole derivatives are used as inhibitors in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-10-12-23(13-11-17)35(30,31)24-18(2)27-28(20-8-6-5-7-9-20)25(24)34-26(29)19-14-21(32-3)16-22(15-19)33-4/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDGYDUKGCGABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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